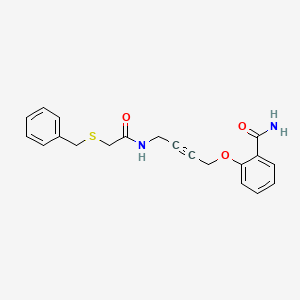

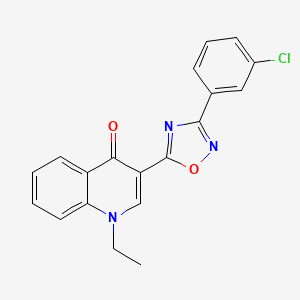

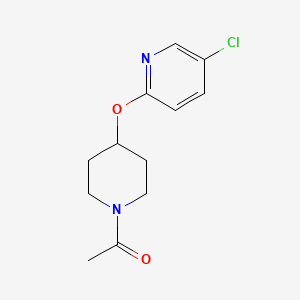

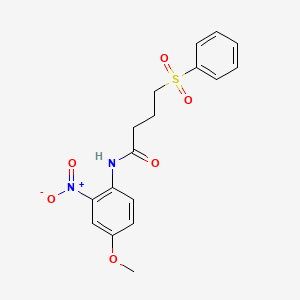

![molecular formula C23H26N2O5 B2939497 5-[3-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid CAS No. 402947-41-5](/img/structure/B2939497.png)

5-[3-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a pyrazoline derivative. Pyrazolines are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as (3,4-Dimethoxyphenyl)acetonitrile have been used in the synthesis of various other compounds .Chemical Reactions Analysis

Pyrazoline derivatives have been studied for their various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .Applications De Recherche Scientifique

Tautomerism and Crystal Structure

Tautomerism and Structural Analysis : The study of NH-pyrazoles, including compounds with similar structural features to the requested molecule, reveals insights into tautomerism in solution and the solid state, determined by X-ray crystallography and NMR spectroscopy. This research has implications for understanding the chemical behavior and stabilization mechanisms of similar compounds (Cornago et al., 2009).

Synthesis and Molecular Interaction

Regiospecific Synthesis : The synthesis of closely related compounds demonstrates regiospecific outcomes and highlights the importance of structural determination methods, such as X-ray analysis, in confirming molecular configurations. This underscores the relevance of precise synthetic routes and structural verification in the research and development of similar chemical entities (Kumarasinghe et al., 2009).

Photophysical Properties : Investigation into the photophysical properties of pyrazoline derivatives with structural similarities to the queried compound reveals the impact of solvent structure and polarity on photophysical behaviors. Such studies are crucial for the development of materials with specific optical properties, potentially guiding the application of similar compounds in photophysical contexts (Şenol et al., 2020).

Antitumor Activity

Chemotherapeutic Applications : Novel silver complexes based on ester derivatives of bis(pyrazol-1-yl)acetate ligands, similar in structural complexity to the compound of interest, show significant in vitro antitumor activity. This highlights the potential of such compounds in chemotherapeutic applications, especially against aggressive and resistant cancer cell lines (Pellei et al., 2023).

Antimicrobial and Antioxidant Activity

Antimicrobial and Antioxidant Evaluation : Tetra-substituted pyrazolines, structurally analogous to the requested compound, have been evaluated for antimicrobial and antioxidant activities, emphasizing the structure-activity relationships. Such studies are foundational for the development of new pharmaceutical agents with improved efficacy and specificity (Govindaraju et al., 2012).

Mécanisme D'action

Target of Action

Pyrazoline derivatives often target enzymes like acetylcholinesterase (AChE), which plays a crucial role in nerve impulse transmission .

Mode of Action

While the exact interaction is unknown for this compound, pyrazoline derivatives often inhibit the activity of their target enzymes, leading to changes in cellular function .

Biochemical Pathways

The inhibition of enzymes like AChE can affect various biochemical pathways, particularly those involved in nerve impulse transmission .

Result of Action

The inhibition of target enzymes can lead to changes in cellular function and potentially have therapeutic effects. For example, AChE inhibitors are used in the treatment of diseases like Alzheimer’s .

Propriétés

IUPAC Name |

5-[5-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-15-7-9-16(10-8-15)19-14-18(17-11-12-20(29-2)21(13-17)30-3)24-25(19)22(26)5-4-6-23(27)28/h7-13,19H,4-6,14H2,1-3H3,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHIWYPNDYDZZDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CCCC(=O)O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2939415.png)

![1-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B2939419.png)

![6-Bromobenzo[d]thiazole-4-carboxylic acid](/img/structure/B2939428.png)

![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2939434.png)

![8-(3,4-dimethoxyphenethyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2939436.png)